![molecular formula C14H18N4O2 B2919403 N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide CAS No. 478259-50-6](/img/structure/B2919403.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide, also known by its chemical structure (CAS number: 478259-50-6), is a synthetic compound. Its molecular formula is C₁₄H₁₈N₄O₂ . This compound belongs to the class of pyrrole derivatives and contains an imidazole ring.
Molecular Structure Analysis
The molecular structure of N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide consists of a pyrrole ring with a propionyl group at position 4 and an imidazole moiety attached via a propyl linker. The imidazole ring contributes to its potential biological activity. Researchers have elucidated this structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide may participate in various chemical reactions. These reactions could involve nucleophilic substitutions, acylations, or cyclizations. Investigating its reactivity with different reagents and conditions is essential for understanding its chemical behavior .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis of pH-Sensitive Polymers
The compound has been used in the synthesis of pH-sensitive polyaspartamide derivatives . These polymers have applications in drug delivery systems where the release of the drug can be controlled by the pH of the environment.
Development of Amphiphilic Polymers
It has been utilized in the preparation of pH-sensitive amphiphilic polymers with different degrees of octadecylamine substitution . These polymers can form micelles and are useful in delivering hydrophobic drugs.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit moderate in vitro activity against tumor cell lines . For example, an iridium complex derived from this compound demonstrated high activity against the human ovarian carcinoma cell line A2780.
Broad Spectrum of Biological Activities
Imidazole derivatives, including this compound, show a wide range of biological activities. They have been reported to possess antibacterial, antifungal, antiviral, and antihelmintic properties, making them valuable in the development of new therapeutic agents .
Drug Development Synthon
Due to its core structure, this compound is an important synthon in drug development. It can be used to create novel drugs with enhanced efficacy and reduced side effects for various diseases .
Safety and Hazards
作用機序
Target of Action
The compound N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide is a potent covalent inhibitor of p97 . The p97 protein, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including endoplasmic reticulum-associated degradation (ERAD), cell cycle regulation, and DNA repair .
Mode of Action
The compound targets the C522 residue of p97 . By binding to this residue, it inhibits the ATPase activity of p97, disrupting its function and leading to changes in the cellular processes that p97 is involved in .
Biochemical Pathways
The inhibition of p97 affects several biochemical pathways. Given p97’s role in ERAD, its inhibition can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response . Additionally, p97’s involvement in cell cycle regulation and DNA repair means that its inhibition can impact these processes as well .
Result of Action
The result of the compound’s action is the disruption of p97’s function, leading to changes in various cellular processes. This can have a range of effects at the molecular and cellular level, depending on the specific context .
Action Environment
The action of N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide can be influenced by various environmental factors. For example, the pH of the environment could impact the compound’s solubility and stability, thereby affecting its bioavailability and efficacy. Additionally, the presence of other molecules could potentially interfere with the compound’s ability to bind to p97 .
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-propanoyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-13(19)11-8-12(17-9-11)14(20)16-4-3-6-18-7-5-15-10-18/h5,7-10,17H,2-4,6H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUSOPPDIUUOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

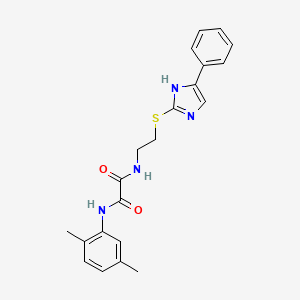

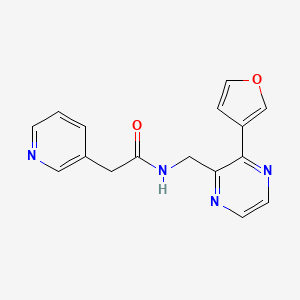
![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)
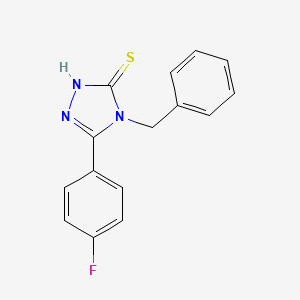
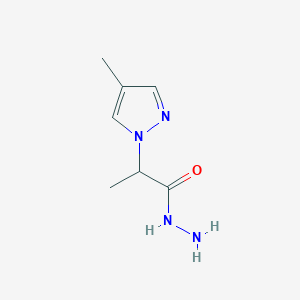
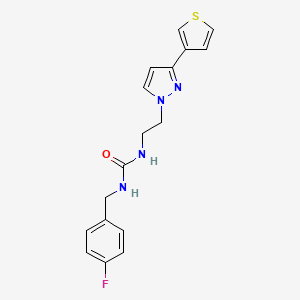
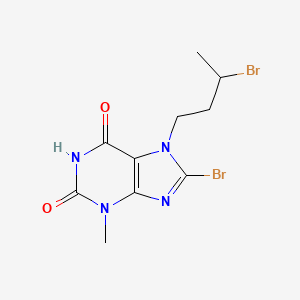
![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)

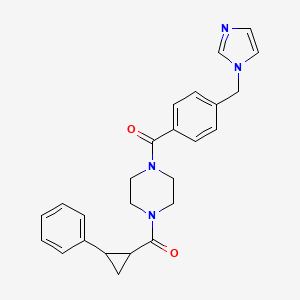
![1,3,5-Trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2919340.png)
![3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2919341.png)